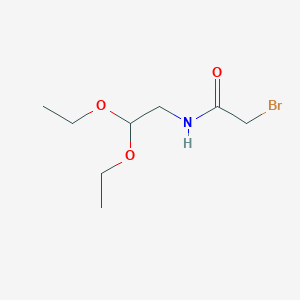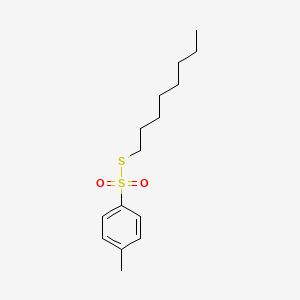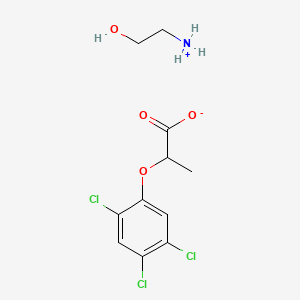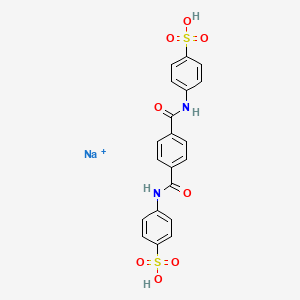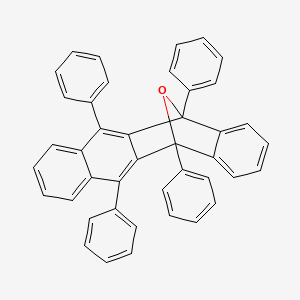
Tetraphenylnaphthacene monoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylnaphthacene monoxide typically involves the oxidation of tetraphenylnaphthacene. One common method is the reaction of tetraphenylnaphthacene with an oxidizing agent such as bromine in a solvent like dichloromethane at room temperature. This reaction produces this compound along with other by-products .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Tetraphenylnaphthacene monoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions can revert it back to tetraphenylnaphthacene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Bromine in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Higher oxygenated derivatives.
Reduction: Tetraphenylnaphthacene.
Substitution: Functionalized tetraphenylnaphthacene derivatives.
科学的研究の応用
Tetraphenylnaphthacene monoxide has several applications in scientific research:
Organic Electronics: Used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its high photoluminescence and charge transport properties.
Chemiluminescence Research: Employed in studies involving chemiluminescent reactions and transition metal complex ligation.
Photovoltaics: Investigated for use in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy.
Sensors: Utilized in the development of sensors for detecting various chemical and biological substances.
作用機序
The mechanism of action of tetraphenylnaphthacene monoxide involves its interaction with light and other molecules. In OLEDs, it acts as an emitter material, where it absorbs electrical energy and re-emits it as light. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the charge transport and light emission processes .
類似化合物との比較
Tetraphenylnaphthacene (Rubrene): The parent compound, known for its high photoluminescence and charge transport properties.
Pentacene: Another organic semiconductor with similar applications in OLEDs and OFETs.
Tetracene: A smaller polycyclic aromatic hydrocarbon with applications in organic electronics.
Uniqueness: Tetraphenylnaphthacene monoxide is unique due to the presence of an oxygen atom in its structure, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where modified electronic properties are desired.
特性
CAS番号 |
127257-80-1 |
|---|---|
分子式 |
C42H28O |
分子量 |
548.7 g/mol |
IUPAC名 |
1,3,10,12-tetraphenyl-19-oxapentacyclo[10.6.1.02,11.04,9.013,18]nonadeca-2,4,6,8,10,13,15,17-octaene |
InChI |
InChI=1S/C42H28O/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)38(30-19-7-2-8-20-30)40-39(37)41(31-21-9-3-10-22-31)35-27-15-16-28-36(35)42(40,43-41)32-23-11-4-12-24-32/h1-28H |
InChIキー |
RHSJHTZJVINNOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C6(C7=CC=CC=C7C3(O6)C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
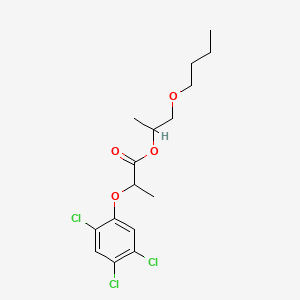

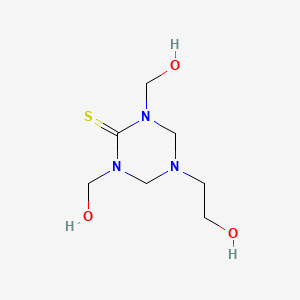

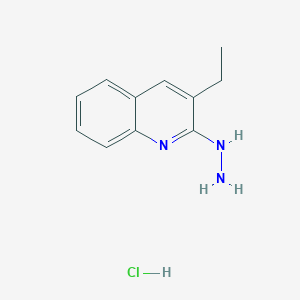
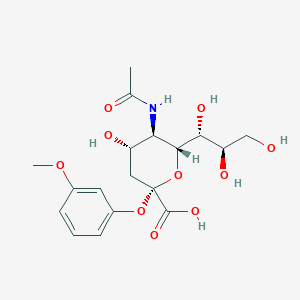
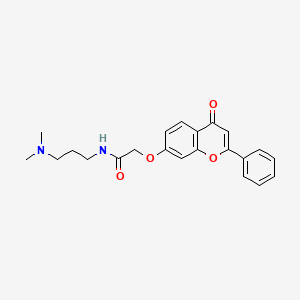
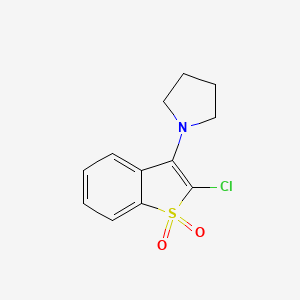
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)
